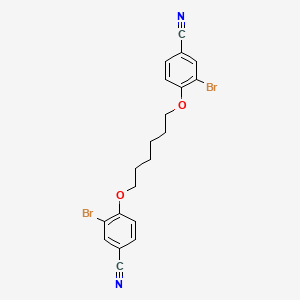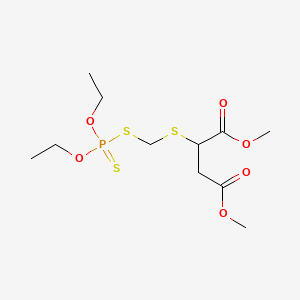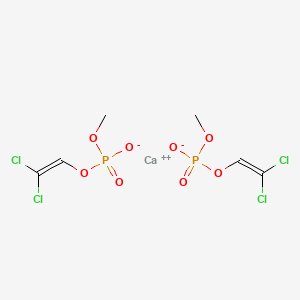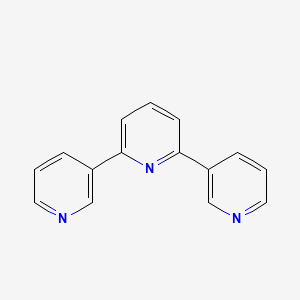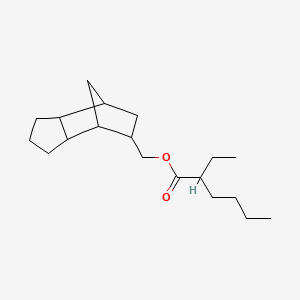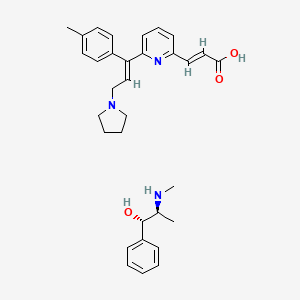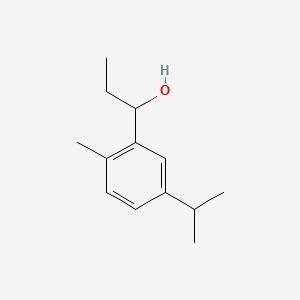
alpha-Ethyl-5-isopropyl-2-methylbenzyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
alpha-Ethyl-5-isopropyl-2-methylbenzyl alcohol: is an organic compound with the molecular formula C13H20O It is a derivative of benzyl alcohol, characterized by the presence of ethyl, isopropyl, and methyl substituents on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Ethyl-5-isopropyl-2-methylbenzyl alcohol typically involves the alkylation of benzyl alcohol derivatives. One common method is the Friedel-Crafts alkylation, where benzyl alcohol is reacted with ethyl, isopropyl, and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure selective substitution at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and process optimization techniques ensures high purity and consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: alpha-Ethyl-5-isopropyl-2-methylbenzyl alcohol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various hydrocarbons, depending on the reducing agent used. For example, catalytic hydrogenation can convert it to the corresponding alkane.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Corresponding alkanes.
Substitution: Halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
Chemistry: alpha-Ethyl-5-isopropyl-2-methylbenzyl alcohol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for designing complex molecules.
Biology: In biological research, this compound can be used to study the effects of structural modifications on the activity of benzyl alcohol derivatives. It may also serve as a model compound for investigating metabolic pathways involving similar structures.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals, fragrances, and flavoring agents. Its unique properties make it suitable for various applications in the chemical industry.
Wirkmechanismus
The mechanism of action of alpha-Ethyl-5-isopropyl-2-methylbenzyl alcohol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The presence of ethyl, isopropyl, and methyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its overall biological effects.
Vergleich Mit ähnlichen Verbindungen
Benzyl alcohol: Lacks the ethyl, isopropyl, and methyl substituents, resulting in different chemical and biological properties.
alpha-Methylbenzyl alcohol: Contains a methyl group but lacks the ethyl and isopropyl groups.
alpha-Ethylbenzyl alcohol: Contains an ethyl group but lacks the isopropyl and methyl groups.
Uniqueness: alpha-Ethyl-5-isopropyl-2-methylbenzyl alcohol is unique due to the specific combination of substituents on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
84145-50-6 |
|---|---|
Molekularformel |
C13H20O |
Molekulargewicht |
192.30 g/mol |
IUPAC-Name |
1-(2-methyl-5-propan-2-ylphenyl)propan-1-ol |
InChI |
InChI=1S/C13H20O/c1-5-13(14)12-8-11(9(2)3)7-6-10(12)4/h6-9,13-14H,5H2,1-4H3 |
InChI-Schlüssel |
ITKKKGJNTAMQRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=C(C=CC(=C1)C(C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Isopropyl)-5-methylphenoxy]ethyl (dimethyl)ammonium chloride](/img/structure/B12670443.png)
